

Technical Profile: 3-(o-Tolyl)benzaldehyde

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Compound of Interest

Compound Name: 3-(2-Methylphenyl)benzaldehyde

CAS No.: 371764-26-0

Cat. No.: B1332052

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Nomenclature, Structural Identity, and Synthetic Applications

Executive Summary

3-(o-Tolyl)benzaldehyde is a biaryl building block critical to the synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs), pharmaceutical intermediates (specifically PD-1/PD-L1 inhibitors), and optoelectronic materials (OLED hosts).

This guide resolves the nomenclature ambiguity often found in literature, distinguishing this biphenyl derivative from simple tolualdehyde isomers. It provides a validated technical profile including CAS registry data, structural characterization, and a standard operating procedure (SOP) for its synthesis via Suzuki-Miyaura cross-coupling.

Chemical Identity & Nomenclature Resolution

The primary source of confusion for this compound lies in the overlap of "tolyl" and "benzaldehyde" descriptors. It is not m-tolualdehyde (3-methylbenzaldehyde). It is a biphenyl system.^{[1][2]}

Identification Matrix

Identifier Type	Value	Context
Primary Name	3-(o-Tolyl)benzaldehyde	Common technical usage
IUPAC Name	2'-Methyl-[1,1'-biphenyl]-3-carbaldehyde	Systematic nomenclature
CAS Registry Number	371764-26-0	Unique identifier
Alternative Synonym	3-(2-Methylphenyl)benzaldehyde	Descriptive substituent naming
Alternative Synonym	2'-Methyl-3-biphenylcarboxaldehyde	Variation of IUPAC
Molecular Formula	C ₁₄ H ₁₂ O	
Molecular Weight	196.24 g/mol	

Structural Characterization

The molecule consists of a benzaldehyde core coupled at the meta (3) position to an ortho (2) substituted toluene ring. The steric hindrance introduced by the ortho-methyl group (2'-position) induces a twist in the biaryl bond, disrupting planarity and influencing the electronic conjugation—a desired trait in preventing π -stacking in OLED materials.

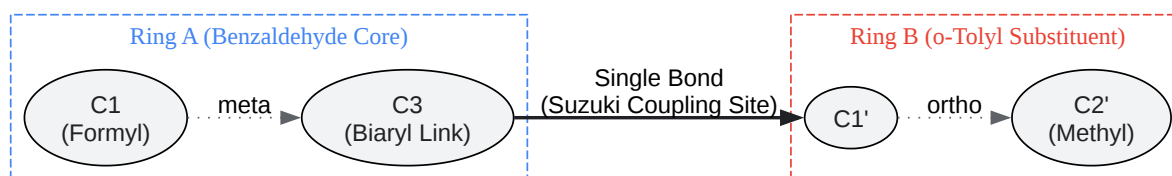


Figure 1: Structural connectivity of 2'-Methyl-[1,1'-biphenyl]-3-carbaldehyde.

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Synthesis & Production Strategy

The industrial and laboratory standard for producing 3-(o-tolyl)benzaldehyde is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and tolerance for the aldehyde functional group.

Reaction Pathway

Two retrosynthetic disconnections are possible. Route A is preferred due to the commercial stability and lower cost of 3-formylphenylboronic acid compared to the ortho-substituted boronic acid in Route B.

- Route A (Preferred): 3-Formylphenylboronic acid + 2-Bromotoluene
- Route B: 3-Bromobenzaldehyde + 2-Tolylboronic acid

Validated Protocol (Route A)

Reagents:

- Aryl Halide: 2-Bromotoluene (1.0 eq)
- Boronic Acid: 3-Formylphenylboronic acid (1.1 eq)
- Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
- Base: K₂CO₃ (2.0 eq) or Na₂CO₃
- Solvent System: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

- Inerting: Charge a reaction flask with 2-Bromotoluene, 3-Formylphenylboronic acid, and Base. Evacuate and backfill with Nitrogen () or Argon three times.
- Solvation: Add degassed solvent mixture via syringe.
- Catalysis: Add the Palladium catalyst under a positive pressure of inert gas.

- Reflux: Heat the mixture to 80–100°C for 12–24 hours. Monitor via TLC (Target will differ significantly from starting bromide).
- Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry organic layer over
.
- Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

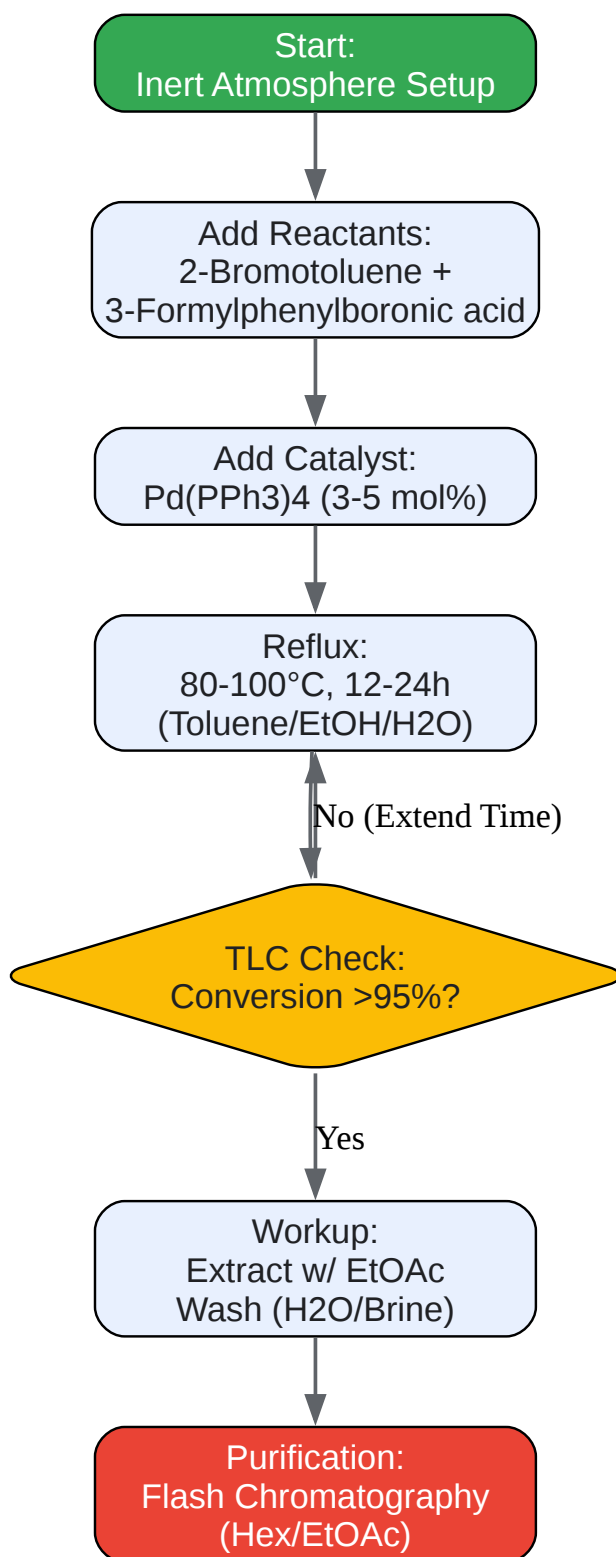


Figure 2: Suzuki-Miyaura coupling workflow for CAS 371764-26-0 synthesis.

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Applications in R&D

The utility of 3-(o-tolyl)benzaldehyde extends beyond its identity as a simple intermediate.[1]

Pharmaceutical Chemistry[1]

- **PD-1/PD-L1 Inhibitors:** The biphenyl scaffold is a privileged structure in immunomodulatory drugs. The 2'-methyl group restricts rotation, locking the pharmacophore into a specific conformation that can enhance binding affinity to the PD-L1 pocket.
- **Schiff Base Formation:** The aldehyde group is highly reactive toward amines, allowing for the rapid generation of imine libraries for high-throughput screening.

Materials Science (OLEDs)

- **Conjugation Break:** The non-planar geometry caused by the ortho-methyl group prevents efficient

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stacking in solid-state films. This reduces fluorescence quenching, making this aldehyde a precursor for high-efficiency blue/green host materials.

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